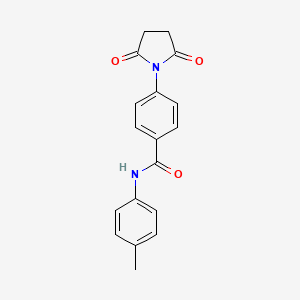![molecular formula C12H5ClF3NO B5769458 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile, also known as TCS 401, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCS 401 is a heterocyclic aromatic compound that contains a furan ring and a cyano group.
Aplicaciones Científicas De Investigación
5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been extensively studied for its potential applications in various fields of science. One of the major applications of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is in the field of medicinal chemistry. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungi. In addition, 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been studied for its potential use as a fluorescent probe for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 in its anticancer activity is not fully understood. However, studies have shown that 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 induces apoptosis, or programmed cell death, in cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit potent biochemical and physiological effects. In addition to its anticancer and antifungal activities, 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit anti-inflammatory activity. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has also been shown to inhibit the activity of various enzymes involved in oxidative stress, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is its potent anticancer activity. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401. One direction is to further investigate its anticancer activity and mechanism of action. Another direction is to explore its potential use as an antifungal agent and fluorescent probe for detecting metal ions. In addition, future research could focus on developing new synthetic methods for 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 that may improve its solubility and other properties. Overall, 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is a promising compound that has the potential to contribute to various fields of science.
Métodos De Síntesis
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 involves the reaction of 2-chloro-5-(trifluoromethyl)phenylacetonitrile with furfurylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401.
Propiedades
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3NO/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQAFABDQAKCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

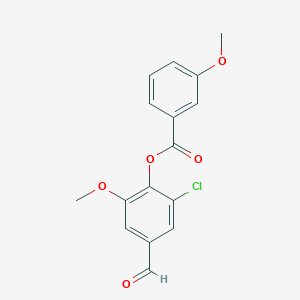
![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)
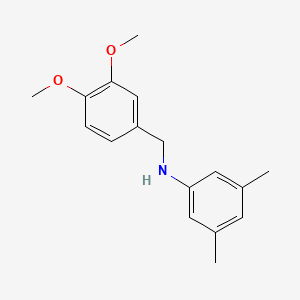
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)
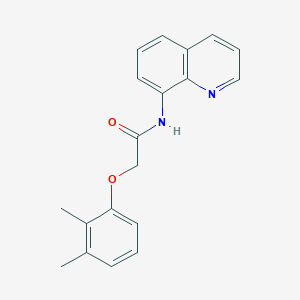
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)
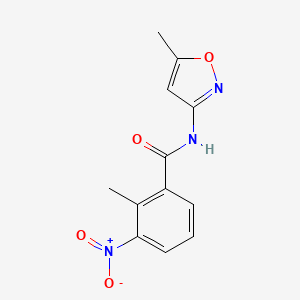
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)
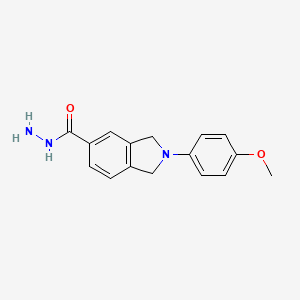
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
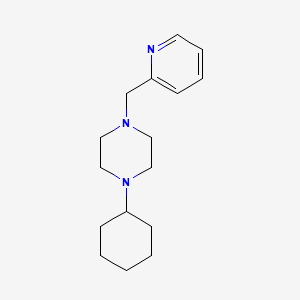
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
